2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridazinone core, a phenyl group, and a trifluoromethyl-substituted triazole moiety, making it a unique structure with potential biological activities.
Preparation Methods
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Triazole Moiety: The triazole ring can be synthesized through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Final Coupling: The final step involves coupling the pyridazinone and triazole intermediates using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or triazole rings, introducing different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in cancer.
Biological Studies: The compound’s ability to modulate signaling pathways like NF-κB/MAPK makes it a candidate for studying inflammatory responses and related diseases.
Pharmacology: Its pharmacokinetic properties, such as bioavailability and metabolic stability, are of interest for drug development.
Industrial Applications: The compound’s unique structure may find applications in material science or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds include other pyridazinone and triazole derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole moiety and have shown potential as kinase inhibitors.
Phenylpyridazinone derivatives: These compounds share the pyridazinone core and are investigated for their anti-inflammatory and anticancer activities.
The uniqueness of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide lies in its combined structural features, which confer specific biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H11F3N6O2 |
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Molecular Weight |
364.28 g/mol |
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C15H11F3N6O2/c16-15(17,18)13-20-14(22-21-13)19-11(25)8-24-12(26)7-6-10(23-24)9-4-2-1-3-5-9/h1-7H,8H2,(H2,19,20,21,22,25) |
InChI Key |
WEXVJVACVMIUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NNC(=N3)C(F)(F)F |
Origin of Product |
United States |
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